molecular formula C8H14O5 B8800247 dimethyl 2-(methoxymethyl)succinate CAS No. 25306-99-4

dimethyl 2-(methoxymethyl)succinate

Cat. No. B8800247
M. Wt: 190.19 g/mol
InChI Key: HYPQWVMAJDZMLL-UHFFFAOYSA-N
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Patent
US04460782

Procedure details

200 g of dimethyl itaconate are dissolved, together with 5.9 g of sodium methoxide, in 650 ml of methanol and the solution is left to stand for four days. The solution is then acidified with acetic acid and fractionally distilled. 240 g (83.4% of the theoretical yield) of dimethyl 2-methoxymethylsuccinate are obtained, at a boiling range of from 109° to 112° C. After the ester has been hydrolyzed with 2N HCl, the free acid is obtained in a yield of 80.3% of the theoretical yield.
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].C[O-].[Na+].[C:15](O)(=[O:17])C>CO>[CH3:15][O:17][CH2:3][CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[C:1]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
sodium methoxide
Quantity
5.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution is left
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COCC(C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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